molecular formula C11H9ClN2O2 B6385739 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine CAS No. 1111113-84-8

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine

Cat. No.: B6385739
CAS No.: 1111113-84-8
M. Wt: 236.65 g/mol
InChI Key: WQFUCBBLNKXYES-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of a chloro and methoxy group on the phenyl ring, along with a hydroxyl group on the pyrimidine ring, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine typically involves the condensation of 4-chloro-2-methoxybenzaldehyde with urea under acidic or basic conditions to form the corresponding pyrimidine derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group on the phenyl ring can be reduced to form the corresponding phenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.

Major Products Formed

    Oxidation: Formation of 5-(4-Chloro-2-methoxyphenyl)-2-pyrimidinone.

    Reduction: Formation of 5-(2-methoxyphenyl)-2-hydroxypyrimidine.

    Substitution: Formation of 5-(4-substituted-2-methoxyphenyl)-2-hydroxypyrimidine derivatives.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring, along with the hydroxyl group on the pyrimidine ring, contribute to its binding affinity and specificity. The compound can modulate the activity of its target by either inhibiting or activating its function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzyl alcohol
  • 4-Chloro-2-methoxyphenol
  • 5-(4-Chloro-2-methoxyphenyl)thiazol-2-amine

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is unique due to the presence of both a pyrimidine ring and a substituted phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-4-8(12)2-3-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFUCBBLNKXYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686847
Record name 5-(4-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-84-8
Record name 5-(4-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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